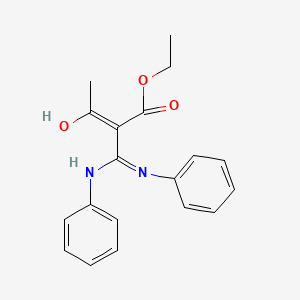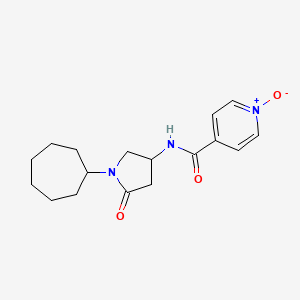![molecular formula C22H20N6O3 B6000520 8-[(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)methoxy]quinoline](/img/structure/B6000520.png)
8-[(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)methoxy]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)methoxy]quinoline, also known as Pictilisib, is a potent inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway. This pathway plays a critical role in regulating cell growth, proliferation, and survival, and is frequently dysregulated in cancer. Pictilisib has shown promise as a potential therapeutic agent for a variety of cancers, and has been the subject of extensive research in recent years.
Mechanism of Action
8-[(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)methoxy]quinoline exerts its anti-cancer effects by inhibiting the PI3K pathway, which is frequently dysregulated in cancer cells. Specifically, this compound inhibits the activity of the PI3Kα, β, δ, and γ isoforms, which are involved in different aspects of the pathway. By inhibiting this pathway, this compound blocks the downstream signaling events that promote cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the production of inflammatory cytokines in response to lipopolysaccharide stimulation. It has also been shown to inhibit the proliferation of T cells and B cells, suggesting that it may have potential as an immunosuppressive agent.
Advantages and Limitations for Lab Experiments
One advantage of 8-[(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)methoxy]quinoline is its potency and specificity as a PI3K inhibitor. This makes it a valuable tool for studying the role of the PI3K pathway in various biological processes, including cancer. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Future Directions
There are several potential future directions for research involving 8-[(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)methoxy]quinoline. One area of interest is the development of combination therapies involving this compound and other anti-cancer agents. Another potential direction is the exploration of this compound's immunosuppressive effects, and its potential as a treatment for autoimmune diseases. Finally, there is ongoing research into the development of more potent and selective PI3K inhibitors, which may have even greater therapeutic potential than this compound.
Synthesis Methods
The synthesis of 8-[(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)methoxy]quinoline involves a multi-step process, beginning with the reaction of 2-chloro-8-nitroquinoline with 2,6-dimethylmorpholine to form the corresponding N-oxide. This is followed by a series of reactions involving isoxazole and piperazine derivatives, ultimately leading to the formation of the final product. The synthesis of this compound has been described in detail in several publications, including a 2010 paper by researchers at the University of Manchester.
Scientific Research Applications
8-[(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)methoxy]quinoline has been the subject of extensive research in recent years, with a focus on its potential as a therapeutic agent for cancer. Studies have shown that this compound is effective against a variety of cancer cell lines, including breast, ovarian, and lung cancer. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. This compound is currently being evaluated in clinical trials for several different types of cancer.
Properties
IUPAC Name |
(4-pyrimidin-2-ylpiperazin-1-yl)-[5-(quinolin-8-yloxymethyl)-1,2-oxazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3/c29-21(27-10-12-28(13-11-27)22-24-8-3-9-25-22)18-14-17(31-26-18)15-30-19-6-1-4-16-5-2-7-23-20(16)19/h1-9,14H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEIUDSCTNUXGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NOC(=C3)COC4=CC=CC5=C4N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
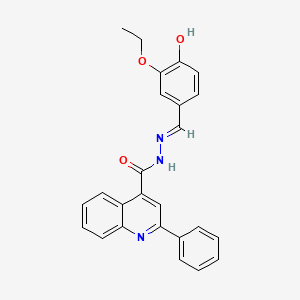
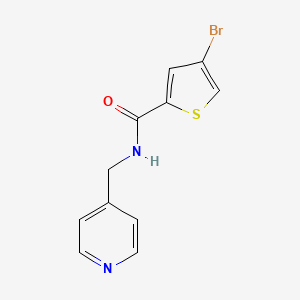
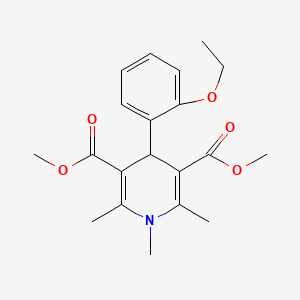
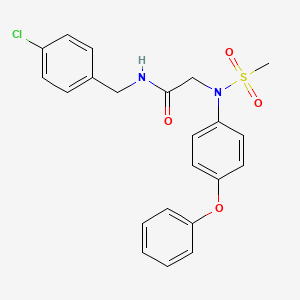
![5-[3-bromo-4-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6000478.png)
![N-(2-methoxyethyl)-3-{1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinyl}propanamide](/img/structure/B6000480.png)
![3-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B6000486.png)
![5-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B6000490.png)
![1-{5-[(2-benzyl-4-morpholinyl)carbonyl]-2-thienyl}ethanone](/img/structure/B6000497.png)
![1-(1-benzofuran-2-ylcarbonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B6000502.png)
![(3R*,4R*)-1-(3-butenoyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B6000510.png)
![2-{[(4-nitrophenyl)(phenyl)carbonohydrazonoyl]diazenyl}phenol](/img/structure/B6000523.png)
